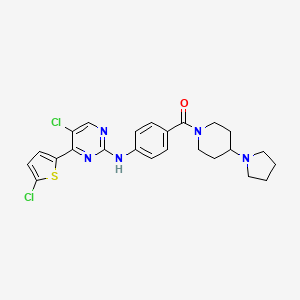
PfGSK3/PfPK6-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PfGSK3/PfPK6-IN-2 is a potent dual inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites of Plasmodium falciparum, making it a promising candidate for antimalarial research .
Vorbereitungsmethoden
The synthesis of PfGSK3/PfPK6-IN-2 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with substituted benzaldehydes under acidic conditions to form the pyrimidine core.
Substitution reactions: The pyrimidine core undergoes further substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
Analyse Chemischer Reaktionen
PfGSK3/PfPK6-IN-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under basic or acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PfGSK3/PfPK6-IN-2 has several scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of glycogen synthase kinase 3 and protein kinase 6 in Plasmodium falciparum.
Biology: It is used to investigate the biological pathways and processes regulated by PfGSK3 and PfPK6 in the malaria parasite.
Medicine: The compound is being explored as a potential antimalarial drug due to its activity against blood stage parasites.
Industry: This compound can be used in the development of new antimalarial therapies and in the screening of other potential inhibitors
Wirkmechanismus
PfGSK3/PfPK6-IN-2 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases are essential for the survival and proliferation of Plasmodium falciparum. By inhibiting these kinases, the compound disrupts critical signaling pathways and processes in the parasite, leading to its death. The molecular targets and pathways involved include the regulation of glycogen metabolism and cell cycle control .
Vergleich Mit ähnlichen Verbindungen
PfGSK3/PfPK6-IN-2 is unique due to its dual inhibitory activity against both PfGSK3 and PfPK6. Similar compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6, but with different potency and selectivity profiles.
23d: A potent dual inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
23e: Another dual inhibitor with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6
These compounds share similar structural features but differ in their potency, selectivity, and biological activity.
Eigenschaften
Molekularformel |
C24H25Cl2N5OS |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |
InChI-Schlüssel |
SZKUPGRFEZHAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















